molecular formula C7H2ClF5S B14052111 1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene

1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene

Cat. No.: B14052111
M. Wt: 248.60 g/mol
InChI Key: CRNLKHKJTWSFAY-UHFFFAOYSA-N
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Description

1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (Cl), fluorine (F), and a trifluoromethylthio (-SCF₃) group. Its molecular formula is C₇H₂ClF₅S, with substituents positioned at the 1-, 2-, 4-, and 6-positions of the benzene ring.

Key properties include:

  • Molecular weight: 274.6 g/mol
  • Electron-withdrawing effects: The -SCF₃ group enhances electrophilic substitution resistance but may increase stability toward metabolic degradation .
  • Lipophilicity: The fluorine and -SCF₃ groups contribute to high lipophilicity, which can improve membrane permeability in bioactive molecules .

Properties

Molecular Formula

C7H2ClF5S

Molecular Weight

248.60 g/mol

IUPAC Name

2-chloro-1,5-difluoro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2ClF5S/c8-6-4(10)1-3(9)2-5(6)14-7(11,12)13/h1-2H

InChI Key

CRNLKHKJTWSFAY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)SC(F)(F)F)F

Origin of Product

United States

Preparation Methods

Diazonium Salt-Mediated Fluorination

Stepwise Synthesis

  • Starting Material : 5-Chloro-2-fluoroaniline serves as the initial substrate.
  • Diazotization : Reaction with tert-butyl nitrite in the presence of boron trifluoride etherate (BF₃·OEt₂) at −5°C generates the diazonium tetrafluoroborate intermediate.
    $$
    \text{5-Chloro-2-fluoroaniline} + \text{t-BuONO} \xrightarrow{\text{BF₃·OEt₂, −5°C}} \text{Diazonium tetrafluoroborate}
    $$
  • Thermal Decomposition : Heating the diazonium salt at 185°C in diglyme solvent produces 1-chloro-3,4-difluorobenzene as an intermediate.
  • Trifluoromethylthio Introduction : Subsequent thioetherification with trifluoromethanesulfenyl chloride (CF₃SCl) in the presence of a Lewis acid (e.g., AlCl₃) introduces the −SCF₃ group at the para position relative to chlorine.
Key Parameters:
  • Yield : 27% overall yield for the diazonium route (prior to thioetherification).
  • Solvent Optimization : Diglyme enhances thermal stability during decomposition.
  • Safety Note : Diazonium salts are thermally unstable; strict temperature control is mandatory.

Sequential Halogenation and Thioetherification

Chloro-Fluoro Substrate Preparation

An alternative route, as described by VulcanChem, involves sequential halogenation of a pre-functionalized benzene derivative:

  • Chlorination : 1,3-Difluorobenzene undergoes electrophilic chlorination using Cl₂ in the presence of FeCl₃ at 50°C to yield 1-chloro-2,4-difluorobenzene.
  • Directed Metalation : Utilizing a directing group (e.g., −NO₂), lithiation at the 6-position is achieved with LDA (lithium diisopropylamide) at −78°C.
  • Trifluoromethylthio Introduction : Quenching the lithiated intermediate with trifluoromethylsulfenyl bromide (CF₃SBr) affords the target compound.
Mechanistic Insights:
  • Regioselectivity : The nitro group directs lithiation to the meta position, ensuring correct −SCF₃ placement.
  • Side Reactions : Competing proto-dechlorination is mitigated by maintaining low temperatures (−78°C).

Thioetherification via Nucleophilic Aromatic Substitution

Substrate Activation

The CN105801454A patent details a method applicable to introducing −SCF₃ via nucleophilic aromatic substitution (SNAr):

  • Nitro Activation : 1-Chloro-2-nitro-4-fluorobenzene is treated with potassium thioacetate (KSAc) in DMF at 80°C, replacing the nitro group with −SAc.
  • Hydrolysis and Fluorination : The thioacetate is hydrolyzed to −SH, followed by oxidative fluorination using Selectfluor® to yield −SCF₃.
  • Final Chlorination : Electrophilic chlorination at the remaining position completes the synthesis.
Optimization Data:
Step Reagent Temperature Yield (%)
Nitro to −SAc KSAc 80°C 65
Hydrolysis/Fluorination Selectfluor® 25°C 78
Chlorination Cl₂/FeCl₃ 50°C 82

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Diazonium Route : Limited by diazonium salt instability but offers high regioselectivity.
  • Sequential Halogenation : Scalable for industrial production but requires stringent lithiation conditions.
  • SNAr Approach : Moderate yields but compatible with diverse substrates.

Cost and Accessibility

  • Starting Materials : 1,4-Dichloro-2-nitrobenzene (from) is cost-effective at $12/mol vs. $45/mol for 5-chloro-2-fluoroaniline.
  • Reagent Costs : Selectfluor® adds $20/mol to the SNAr route, whereas BF₃·OEt₂ is economical at $5/mol.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

    Oxidation and Reduction: The trifluoromethylthio group can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group can participate in radical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substitution pattern distinguishes it from analogs. Below is a detailed comparison with related halogenated benzene derivatives:

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
1-Chloro-2,4-difluoro-6-(trifluoromethylthio)benzene Cl (1), F (2,4), -SCF₃ (6) -SCF₃, Cl, F 274.6 High lipophilicity; potential agrochemical intermediate
1-Chloro-4-(trifluoromethyl)benzene Cl (1), -CF₃ (4) -CF₃, Cl 196.5 Simpler structure; used in solvent formulations
1-Chloro-2,4,5-trifluoro-3-(trifluoromethyl)benzene Cl (1), F (2,4,5), -CF₃ (3) -CF₃, Cl, F 268.5 Higher fluorine density; electronic material precursor
1-Chloro-2-iodo-4-(trifluoromethyl)benzene Cl (1), I (2), -CF₃ (4) -CF₃, Cl, I 330.4 Iodine enhances polarizability; used in cross-coupling reactions
2-Chloro-1,5-dinitro-3-(trifluoromethyl)benzene Cl (2), NO₂ (1,5), -CF₃ (3) -CF₃, Cl, NO₂ 295.5 Nitro groups increase reactivity; explosive precursor

Key Differences and Implications

Substituent Effects: The -SCF₃ group in the target compound provides greater steric bulk and stronger electron-withdrawing effects compared to -CF₃ or -NO₂ groups in analogs. This reduces nucleophilic aromatic substitution rates but enhances oxidative stability . Fluorine positioning: The 2,4-difluoro configuration in the target compound creates a meta-directing electronic environment, contrasting with ortho/para-directing effects in mono-fluorinated analogs .

Physicochemical Properties :

  • Solubility : The target compound’s -SCF₃ group reduces aqueous solubility compared to -CF₃ analogs (e.g., 1-Chloro-4-(trifluoromethyl)benzene), as seen in solubility trends for halogenated benzenes .
  • Thermal Stability : Fluorine and -SCF₃ substituents collectively enhance thermal stability, making the compound more resilient than nitro-substituted derivatives (e.g., 2-Chloro-1,5-dinitro-3-(trifluoromethyl)benzene) .

Applications :

  • Pharmaceuticals : The target compound’s lipophilicity and metabolic stability align with trends in fluorinated drug design, whereas nitro-containing analogs are avoided due to toxicity risks .
  • Materials Science : Compared to iodine-substituted analogs (e.g., 1-Chloro-2-iodo-4-(trifluoromethyl)benzene), the target compound lacks heavy atoms, making it less suitable for radiopharmaceuticals but more compatible with lightweight polymer matrices .

Research Findings and Challenges

  • Synthetic Challenges : Introducing the -SCF₃ group at the 6-position requires specialized reagents (e.g., Cu-mediated thiolation), unlike simpler CF₃ substitutions achieved via trifluoromethylation .
  • Toxicity Profile : While the compound lacks nitro groups (associated with mutagenicity in ), its -SCF₃ group may pose unique environmental persistence concerns, necessitating further ecotoxicological studies .

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